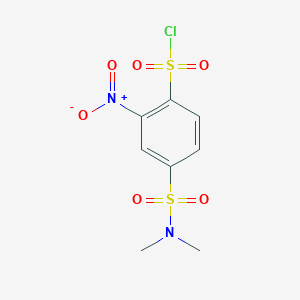

4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride

Description

4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a dimethylsulfamoyl group at the para position (C-4) and a nitro group at the ortho position (C-2). The sulfonyl chloride functional group (-SO₂Cl) at C-1 renders the compound highly reactive toward nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives. Its molecular formula is C₈H₈ClN₂O₅S₂, with a molecular weight of 337.79 g/mol (calculated). The nitro and dimethylsulfamoyl groups act as strong electron-withdrawing substituents, enhancing the electrophilicity of the sulfonyl chloride moiety .

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O6S2/c1-10(2)19(16,17)6-3-4-8(18(9,14)15)7(5-6)11(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPGNWKXMDCHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901187402 | |

| Record name | 4-[(Dimethylamino)sulfonyl]-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-58-0 | |

| Record name | 4-[(Dimethylamino)sulfonyl]-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Dimethylamino)sulfonyl]-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and minimize by-products. The use of automated systems for temperature and pressure control is crucial to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: The major product is 4-(dimethylsulfamoyl)-2-aminobenzene-1-sulfonyl chloride.

Oxidation: Oxidation products are less common but may include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Sulfonamide Drugs

One of the primary applications of 4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride is in the synthesis of sulfonamide drugs. These compounds are characterized by their antibacterial properties and are used to treat a variety of infections. The sulfonyl chloride group acts as an electrophile, allowing for nucleophilic attack by amines to form sulfonamides.

- Case Study : A study demonstrated the synthesis of various sulfonamide derivatives using 4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride as a key intermediate. The reaction conditions were optimized to achieve high yields and purity, indicating the compound's utility in drug development .

1.2 Anticancer Activity

Recent research has indicated potential anticancer properties associated with derivatives of 4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride. Modifications to the nitro group can enhance biological activity against specific cancer cell lines.

- Data Table :

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound is also utilized in the formulation of herbicides and pesticides. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new agrochemicals.

- Case Study : Research has shown that derivatives of 4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride exhibit herbicidal activity against several weed species, providing a basis for further development into commercial herbicides .

Material Science Applications

3.1 Polymer Chemistry

In polymer chemistry, sulfonyl chlorides are often used as coupling agents or crosslinking agents in the synthesis of polymers. The introduction of 4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride into polymer matrices can enhance thermal stability and mechanical properties.

- Data Table :

| Polymer Type | Modification Method | Property Enhanced |

|---|---|---|

| Polyethylene | Crosslinking with sulfonyl chloride | Increased tensile strength |

| Polystyrene | Coupling agent for fillers | Improved thermal stability |

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions. The compound’s molecular targets and pathways depend on the specific derivatives formed and their interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Substituent Effects on Sulfonyl Chloride Reactivity

Key Findings :

- The nitro group in the target compound exerts a stronger electron-withdrawing effect than chloro substituents, accelerating hydrolysis and nucleophilic substitution .

- The dimethylsulfamoyl group further polarizes the sulfonyl chloride bond, as evidenced by solvolysis studies of dimethylsulfamoyl chloride in aqueous acetone (rate constants increase with acetone content) .

- Steric hindrance from the bulky dimethylsulfamoyl group may slightly offset reactivity gains in some reactions .

Key Findings :

Table 3: Physicochemical Properties

Key Findings :

- The aromatic ring in the target compound improves stability compared to aliphatic sulfonyl chlorides (e.g., dimethylsulfamoyl chloride) but reduces solubility in non-polar solvents .

- Hydrolysis rates correlate with substituent electron-withdrawing capacity: NO₂ > Cl > H .

Biological Activity

4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride, commonly referred to as DMNSC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.

DMNSC is synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with dimethylsulfamide. The resulting compound is characterized by its sulfonyl chloride functional group, which is crucial for its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₃O₄S |

| Molecular Weight | 277.71 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Properties

DMNSC has shown promising antimicrobial activity against various bacterial strains. Research indicates that it exhibits both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

- Antibacterial Activity : In studies comparing DMNSC with standard antibiotics, it demonstrated moderate to strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-100 µg/mL for several strains, indicating its potential as an antibacterial agent .

- Antifungal Activity : Similarly, DMNSC exhibited antifungal activity against common fungal pathogens, including Candida albicans and Aspergillus niger. The MIC values ranged from 100 to 200 µg/mL, suggesting moderate efficacy .

The mechanism by which DMNSC exerts its biological effects is primarily attributed to its ability to inhibit key enzymes involved in bacterial and fungal metabolism. Specifically, it acts as an antimetabolite by mimicking para-aminobenzoic acid (PABA), thereby disrupting folate synthesis essential for nucleic acid production in microorganisms .

Case Studies

Several studies have highlighted the biological activity of DMNSC in various contexts:

- Case Study 1 : A recent study investigated the efficacy of DMNSC in combination with other antimicrobial agents. It was found that when used synergistically with trimethoprim, the antibacterial activity was significantly enhanced, reducing the MIC by up to 50% against resistant bacterial strains .

- Case Study 2 : Another research project focused on the anti-inflammatory properties of DMNSC. The compound was tested in vitro on human cell lines, showing a reduction in pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions .

Q & A

Q. What are the critical steps for synthesizing 4-(Dimethylsulfamoyl)-2-nitrobenzene-1-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and nitration of benzene derivatives followed by dimethylsulfamoylation. Key steps include:

- Temperature Control : Maintain reaction temperatures below 10°C during sulfonyl chloride formation to prevent decomposition .

- Purification : Use recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) to isolate high-purity crystals. Monitor melting points (e.g., 178–183°C for analogous 4-nitrobenzenesulfonamide) as a purity indicator .

- Analytical Validation : Confirm purity via HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) .

Q. How can NMR spectroscopy distinguish the sulfonyl chloride group in this compound?

- Methodological Answer :

- ¹H NMR : The dimethylsulfamoyl group (-SO₂N(CH₃)₂) appears as a singlet at δ 2.8–3.0 ppm.

- ¹³C NMR : The sulfonyl chloride carbon (SO₂Cl) resonates at ~140–145 ppm. Compare with 4-nitrobenzenesulfonyl chloride derivatives (δ 144 ppm for SO₂Cl) for validation .

- Contamination Check : Monitor for residual solvents (e.g., DCM at δ 5.3 ppm) using deuterated DMSO or acetone .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the sulfonyl chloride group .

- Reactivity : Avoid aqueous environments; use inert atmospheres (N₂/Ar) during reactions.

- Decomposition Risks : Monitor for HCl release (via pH strips) during prolonged storage .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence the electrophilic reactivity of the sulfonyl chloride moiety?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity of the sulfonyl chloride via resonance and inductive effects, increasing reactivity toward nucleophiles (e.g., amines).

- Kinetic Studies : Compare reaction rates with non-nitrated analogs (e.g., benzenesulfonyl chloride) using stopped-flow spectroscopy. Rate constants (k) for amine reactions may increase by 2–3 orders of magnitude .

- Computational Validation : DFT calculations (B3LYP/6-31G*) can map charge distribution at the sulfur atom to predict reactivity .

Q. What strategies resolve contradictions in reported melting points for sulfonyl chloride derivatives?

- Methodological Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. For example, 4-nitrobenzenesulfonamide exhibits mp variability (178–183°C) due to crystal packing differences .

- Hydration Analysis : Use Karl Fischer titration to quantify residual water, which can depress melting points by 5–10°C .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Estimation : Employ QSPR models (e.g., ACD/Labs) to predict sulfonyl chloride hydrolysis. For analogs like 4-chloro-2-nitrobenzenesulfonyl chloride, hydrolysis occurs at pH > 7, forming sulfonic acid .

- MD Simulations : Simulate solvation dynamics in aqueous/organic mixtures to identify degradation pathways. Force fields (e.g., GAFF) parameterize sulfonyl chloride reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.